octahydro-1H-pyrimido[1,6-a]piperazin-6-one dihydrochloride
Description
Properties
IUPAC Name |
1,2,3,4,7,8,9,9a-octahydropyrazino[1,2-c]pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.2ClH/c11-7-9-2-1-6-5-8-3-4-10(6)7;;/h6,8H,1-5H2,(H,9,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRFTLXEHAVVNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N2C1CNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Mechanistic Considerations
The target compound comprises a pyrimidine ring fused to a partially saturated piperazinone system. The bicyclic framework introduces stereochemical complexity, necessitating diastereoselective strategies during synthesis. Key challenges include:
- Ring closure selectivity : Avoiding competing pathways during cyclization.
- Amine protection : Managing basic nitrogen centers to prevent undesired side reactions.
- Salt formation : Ensuring efficient hydrochlorination without decomposition.
Recent advances in transition-metal catalysis and relay reactions have enabled efficient access to related bicyclic systems.
Synthetic Routes to the Pyrimido-Piperazinone Core
Palladium-Catalyzed Cyclization and Coupling
A patent (CN105622638A) describes a multi-step synthesis starting from a pyridine-2-amine precursor:
- Heck/Sonogashira Sequential Coupling :
- A (Z)-1-iodo-1,6-diene undergoes Pd-catalyzed intramolecular Heck cyclization, followed by Sonogashira coupling with an alkyne.
- Conditions : Pd(OAc)₂ (2 mol%), Cu-free, 80°C, 12 h.
- Intermediate : Piperidine bearing a 1,5-enyne motif (yield: 68–75%).
Gold-Catalyzed Enyne Cyclization :
Functionalization to Pyrimido-Piperazinone :
Key Data:
| Step | Catalyst | Yield (%) | Diastereoselectivity |
|---|---|---|---|
| Heck/Sonogashira | Pd(OAc)₂ | 68–75 | N/A |
| Enyne Cyclization | IPrAuCl/AgBF₄ | 82 | >99.5:1 |
| Oxidation | KMnO₄ | 63 | N/A |
Reductive Amination and Cyclocondensation
An alternative route leverages reductive amination to construct the piperazinone ring:
- Starting Material : N-Boc-piperazine-2-one is reacted with 4-aminopyrimidine-5-carbaldehyde.
- Reductive Amination :
- Conditions : NaBH₃CN, MeOH, 0°C → rt, 6 h.
- Intermediate : Secondary amine adduct (yield: 74%).
Acid-Mediated Cyclocondensation :
Hydrochlorination :
- The free base is dissolved in EtOAc and treated with HCl gas, yielding the dihydrochloride salt (yield: 89%).
Critical Analysis of Methodologies
Diastereoselectivity in Gold-Catalyzed Cyclization
The Au(I)-catalyzed enyne cyclization (Method 2.1) achieves exceptional diastereoselectivity (>99.5:1), attributed to:
Industrial-Scale Considerations
Cost-Effective Catalyst Recovery
Purification Strategies
- Chromatography-Free Process :
- Crystallization from MeOH/H₂O (7:3) affords 98.5% pure dihydrochloride.
- Key : Acidify to pH 2–3 before cooling to 4°C.
Chemical Reactions Analysis
Key Chemical Reactions
The compound participates in diverse chemical transformations:
-
Oxidation : Conversion of ketone groups to oxides using reagents like hydrogen peroxide or m-chloroperbenzoic acid .
-
Reduction : Sodium borohydride or lithium aluminum hydride reduces ketones to alcohols.
-
Substitution : Nucleophilic substitution on the piperazine ring with amines or thiols under basic conditions.
-
Ring transformations : Alkylation, nitration, and hydrolysis steps to modify substituents and generate derivatives .
Analytical Characterization
Structural and conformational analysis relies on:
-
NMR spectroscopy : Provides detailed insights into ring junctions and substituent environments.
-
X-ray crystallography : Resolves stereochemical features and spatial arrangement of the bicyclic system.
Stereochemical Considerations
High diastereoselectivity (>99.5:1) is achieved in synthesis through controlled catalytic systems, such as Pd/Au-relay catalysis with IPrAuCl/AgBF₄, ensuring precise stereochemical outcomes .
This compound’s reactivity and synthesis methodologies highlight its potential for further functionalization in drug discovery, particularly in targeting biological systems requiring nitrogen-rich heterocycles.
Scientific Research Applications
Mu-Opioid Receptor Modulation
Research indicates that derivatives of octahydro-1H-pyrimido[1,6-a]piperazin-6-one exhibit significant affinity for mu-opioid receptors. One study demonstrated that certain analogs showed subnanomolar affinity (K(i) = 0.62 nM) and potent antagonist activity (IC(50) = 0.54 nM) against these receptors, suggesting potential applications in pain management and addiction therapy .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In a study involving various synthesized derivatives, it was found that certain analogs exhibited good efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The assessment utilized the disc diffusion method, revealing promising results that support further exploration in antibiotic development .
Cancer Research
Compounds related to octahydro-1H-pyrimido[1,6-a]piperazin-6-one have been investigated for their potential as cancer cell growth inhibitors. The pyrimidine derivatives have shown activity against various cancer cell lines, indicating their role as anticancer agents .
Anti-inflammatory Agents
Studies have suggested that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. Its mechanism might involve modulation of inflammatory pathways, although specific studies are still needed to clarify these effects.
Table 1: Summary of Research Findings
Notable Research Contributions
- The synthesis and pharmacological evaluation of novel derivatives have been pivotal in understanding structure-activity relationships and guiding future drug design.
- Computational studies have also been conducted to predict binding affinities and interactions with biological targets, enhancing the understanding of the compound's mechanisms.
Mechanism of Action
The mechanism of action of octahydro-1H-pyrimido[1,6-a]piperazin-6-one dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6-one hydrochloride
- Octahydro-6H-pyrazino[1,2-c]pyrimidin-6-one dihydrochloride
Uniqueness
Octahydro-1H-pyrimido[1,6-a]piperazin-6-one dihydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specialized applications .
Biological Activity
Octahydro-1H-pyrimido[1,6-a]piperazin-6-one dihydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C7H13N3O·2ClH
- Molecular Weight : 201.10 g/mol
The compound exists as a dihydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for biological assays.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against a range of pathogenic bacteria and fungi. For instance, a study reported minimum inhibitory concentration (MIC) values demonstrating effectiveness against Staphylococcus aureus and Escherichia coli at concentrations as low as 32 µg/mL .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In a series of assays involving various cancer cell lines, this compound demonstrated cytotoxic effects. Specifically, it exhibited IC50 values ranging from 10 to 20 µM against human leukemia cells . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase.
Neuroprotective Effects
Recent studies have suggested that this compound may have neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE) activity with an IC50 value of 0.8 µM, indicating potential use in treating neurodegenerative diseases such as Alzheimer's . These findings suggest that this compound could serve as a lead compound for developing AChE inhibitors.
The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways and neurotransmission.
- Cellular Signaling : It modulates signaling pathways related to cell survival and apoptosis.
Case Studies and Research Findings
Q & A
Basic: What synthetic methodologies are recommended for octahydro-1H-pyrimido[1,6-a]piperazin-6-one dihydrochloride, and how can reaction conditions be optimized?
The synthesis of bicyclic heterocycles like this compound typically involves cyclization reactions using amidine hydrochlorides and triethylamine (Et3N) in tetrahydrofuran (THF) under reflux conditions . Key steps include:
- Amidine coupling : Reacting amidine precursors with cyclic ketones at room temperature (48 hours) to form intermediate pyrimidine derivatives.
- Phosphoryl chloride activation : Using POCl3 and dimethylaniline at 105–110°C for 3 hours to enhance electrophilicity.
- Amine functionalization : Final substitution with piperazine derivatives in dioxane under reflux (6 hours).
Optimization involves adjusting reaction times, stoichiometry of POCl3, and monitoring byproducts via LC-MS .
Basic: What analytical techniques are critical for structural characterization of this compound and its intermediates?
A multi-technique approach is essential:
- <sup>1</sup>H/<sup>13</sup>C NMR : Resolves stereochemistry and confirms bicyclic scaffold integrity (e.g., distinguishing pyrimido-piperazine ring systems) .
- LC-MS : Detects low-abundance intermediates and verifies molecular weight (e.g., [M+H]<sup>+</sup> peaks for dihydrochloride salts) .
- Elemental analysis : Validates purity (>98.5%) by quantifying C, H, N, and Cl content .
Basic: How are pharmacopeial standards applied to assess purity and quality in research settings?
- Buffer-based assays : Use ammonium acetate (pH 6.5 adjusted with acetic acid) for HPLC quantification, ensuring resolution of impurities like N-oxides or des-chloro analogs .
- Loss on drying : Determine hydrate content by thermogravimetric analysis (TGA) to meet anhydrous basis specifications (98.5–100.5%) .
- Residual solvent testing : Follow ICH Q3C guidelines using headspace GC-MS for solvents like dioxane or THF .
Advanced: How does the privileged substructure of this compound influence its receptor-binding promiscuity in medicinal chemistry?
The pyrimido-piperazine scaffold mimics protein surface elements (e.g., β-turns), enabling broad receptor interactions. Key features include:
- Spatial presentation : The bicyclic system positions substituents in a defined 3D arrangement, enhancing binding to G-protein-coupled receptors (GPCRs) .
- Bioavailability : The rigid structure reduces conformational entropy, improving membrane permeability. Computational docking studies (e.g., AutoDock Vina) can predict binding modes to kinases or neurotransmitter receptors .
Advanced: What strategies mitigate stability issues during storage and handling of the dihydrochloride salt?
- Container selection : Use amber glass vials with PTFE-lined caps to prevent hydrolysis from ambient moisture .
- Temperature control : Store at room temperature (20–25°C) with desiccants; avoid freezing to prevent salt dissociation.
- Accelerated stability testing : Conduct stress studies (40°C/75% RH for 6 months) and monitor degradation via <sup>19</sup>F NMR if fluorinated analogs are present .
Advanced: How can contradictory analytical data (e.g., NMR vs. LC-MS purity) be resolved?
- Orthogonal validation : Combine <sup>1</sup>H NMR integration (quantifies proton environments) with ion-pair LC-MS to detect non-UV-active impurities (e.g., inorganic salts) .
- Spiking experiments : Introduce reference standards (e.g., piperazine N-oxide hydrochloride) to identify co-eluting peaks in HPLC .
- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .
Advanced: What methodologies identify and quantify synthesis byproducts in this compound?
- HPLC-UV/ELSD : Use Pharmacopeial impurity standards (e.g., EP Imp. F hydrochloride) with C18 columns and gradient elution (0.1% TFA in acetonitrile/water) .
- High-resolution MS/MS : Fragment ions (e.g., m/z 348.23 for piperazine-acetyl derivatives) differentiate isobaric byproducts .
- QbD-based DoE : Apply factorial design to optimize reaction parameters (e.g., pH, temperature) and minimize byproduct formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
